
Pentabromochlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentabromochlorodibenzofuran (PBCDF) is a persistent organic pollutant that belongs to the group of polychlorinated dibenzofurans (PCDFs) and is classified as a dioxin-like compound. PBCDF is a toxic chemical that is generated as a byproduct during various industrial processes, including waste incineration, smelting, and manufacturing of certain chemicals. Due to its high toxicity and persistence, PBCDF is a major concern for environmental and human health.
Wirkmechanismus
Pentabromochlorodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in various biological processes. Binding of Pentabromochlorodibenzofuran to AhR activates a signaling pathway that leads to the induction of genes involved in xenobiotic metabolism and inflammation. This can lead to a range of adverse effects, including immune suppression, oxidative stress, and DNA damage.
Biochemische Und Physiologische Effekte
Pentabromochlorodibenzofuran has been shown to have a range of biochemical and physiological effects on various organ systems in animals and humans. These effects include liver damage, immune suppression, developmental and reproductive toxicity, and neurotoxicity. Pentabromochlorodibenzofuran has also been shown to disrupt the endocrine system and affect hormone levels in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Pentabromochlorodibenzofuran is a useful tool for studying the mechanisms of action of dioxin-like compounds and their effects on biological systems. It can be used in in vitro and in vivo experiments to study the effects of exposure to dioxin-like compounds and to screen for potential therapeutic agents. However, the use of Pentabromochlorodibenzofuran in laboratory experiments is limited by its high toxicity and persistence, which make it difficult to handle and dispose of safely.
Zukünftige Richtungen
There are several areas of future research that could help improve our understanding of the toxicological effects of Pentabromochlorodibenzofuran and other dioxin-like compounds. These include:
1. Development of new methods for the safe disposal of Pentabromochlorodibenzofuran and other persistent organic pollutants.
2. Development of new therapeutic agents that can mitigate the toxic effects of Pentabromochlorodibenzofuran and other dioxin-like compounds.
3. Investigation of the effects of Pentabromochlorodibenzofuran on the gut microbiome and its potential role in the development of disease.
4. Study of the long-term effects of Pentabromochlorodibenzofuran exposure on human health and the environment.
5. Investigation of the effects of Pentabromochlorodibenzofuran on epigenetic mechanisms and their potential role in the development of disease.
In conclusion, Pentabromochlorodibenzofuran is a toxic chemical that is generated as a byproduct during various industrial processes. It has been extensively studied for its toxicological effects on human health and the environment. Pentabromochlorodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor and activating a signaling pathway that leads to the induction of genes involved in xenobiotic metabolism and inflammation. Pentabromochlorodibenzofuran has been shown to have a range of adverse effects, including developmental, reproductive, and neurological toxicity. Research on Pentabromochlorodibenzofuran and other dioxin-like compounds is ongoing, and future studies could help improve our understanding of the mechanisms of action of these compounds and their effects on biological systems.
Synthesemethoden
The synthesis of Pentabromochlorodibenzofuran involves the reaction of pentachlorodibenzofuran (PCDF) with bromine. This reaction takes place under controlled conditions and requires the use of catalysts. The process involves several steps, including the addition of bromine to PCDF and the subsequent elimination of hydrogen chloride to form Pentabromochlorodibenzofuran.
Wissenschaftliche Forschungsanwendungen
Pentabromochlorodibenzofuran has been extensively studied for its toxicological effects on human health and the environment. It has been shown to have a range of adverse effects, including developmental, reproductive, and neurological toxicity. Research has also shown that Pentabromochlorodibenzofuran can cause cancer in animals and is a potential human carcinogen.
Eigenschaften
CAS-Nummer |
107207-49-8 |
|---|---|
Produktname |
Pentabromochlorodibenzofuran |
Molekularformel |
C12H8Br5ClO-6 |
Molekulargewicht |
603.2 g/mol |
IUPAC-Name |
dibenzofuran;pentabromide;chloride |
InChI |
InChI=1S/C12H8O.5BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6 |
InChI-Schlüssel |
QOMQCMHMSXBULO-UHFFFAOYSA-H |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Synonyme |
PENTABROMO-MONOCHLORODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



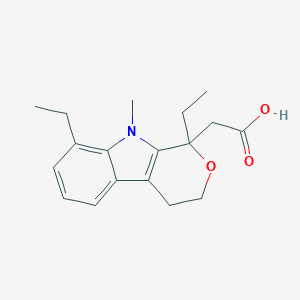
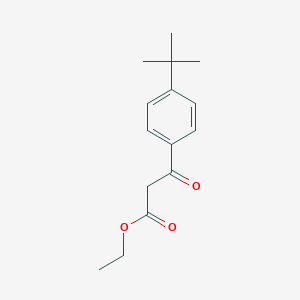
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
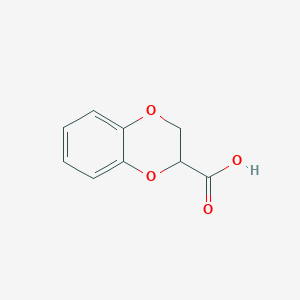

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)
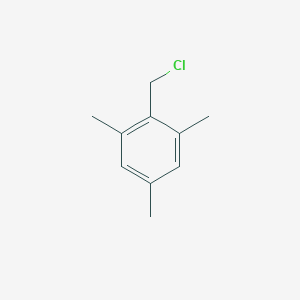
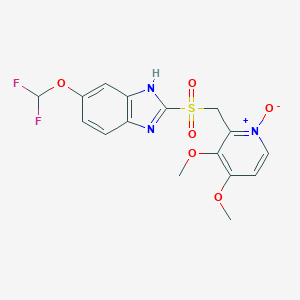
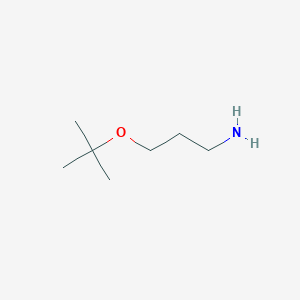
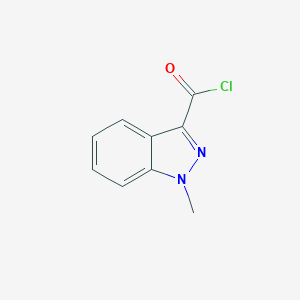
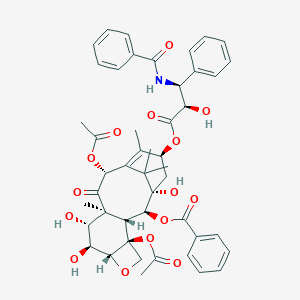
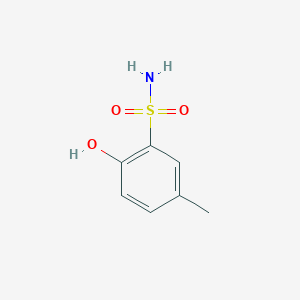
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)